molecular formula C8H7F2NO2 B6154619 2-amino-6-(difluoromethyl)benzoic acid CAS No. 1654011-33-2

2-amino-6-(difluoromethyl)benzoic acid

Cat. No.: B6154619
CAS No.: 1654011-33-2
M. Wt: 187.1
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Description

2-Amino-6-(difluoromethyl)benzoic acid (CAS: 1654011-33-2) is a fluorinated benzoic acid derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . The compound features an amino group at position 2 and a difluoromethyl group at position 6 on the aromatic ring. This structural combination makes it a candidate for pharmaceutical and agrochemical applications, particularly in modulating bioavailability and target interactions .

Properties

CAS No.

1654011-33-2

Molecular Formula

C8H7F2NO2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(difluoromethyl)benzoic acid can be achieved through several methodsThis can be done using difluorocarbene reagents or other difluoromethylating agents under specific conditions . The amino group can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance reaction efficiency and yield . The choice of reagents and conditions is optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of substituents significantly influence solubility, lipophilicity (logP), and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties & Differences References
2-Amino-6-(difluoromethyl)benzoic acid –NH₂ (C2), –CF₂H (C6) C₈H₇F₂NO₂ Moderate logP; balanced electronegativity and hydrogen-bonding capacity.
2-Fluoro-6-(trifluoromethyl)benzoic acid –F (C2), –CF₃ (C6) C₈H₄F₄O₂ Higher lipophilicity and electronegativity due to –CF₃; lacks amino group.
2-Amino-3-fluoro-6-methylbenzoic acid –NH₂ (C2), –F (C3), –CH₃ (C6) C₈H₈FNO₂ Methyl group increases steric hindrance; fluorine at C3 alters electronic distribution.
2-Methoxy-6-(trifluoromethyl)benzoic acid –OCH₃ (C2), –CF₃ (C6) C₉H₇F₃O₃ Methoxy group reduces acidity (pKa ↑); –CF₃ enhances metabolic stability.
3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid –Br (C3), –Cl (C2), –CF₂H (C6) C₈H₄BrClF₂O₂ Halogens increase molecular weight and steric bulk; reduced solubility.
Key Observations:
  • Electron-Withdrawing Groups : –CF₃ (trifluoromethyl) in increases lipophilicity and resistance to oxidation compared to –CF₂H .
  • Amino vs. Methoxy: The amino group (pKa ~4.5) in the target compound enhances water solubility at physiological pH compared to methoxy derivatives (pKa ~8.5) .

Bioavailability and Metabolic Stability

Fluorine substituents improve metabolic stability by blocking cytochrome P450-mediated oxidation . The difluoromethyl group (–CF₂H) in the target compound offers a balance:

  • Compared to –CF₃ : –CF₂H is less electronegative but retains resistance to metabolic degradation.
  • Compared to –CH₃ : –CF₂H reduces basicity of adjacent groups, enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-(difluoromethyl)benzoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis of fluorinated benzoic acids often involves regioselective fluorination or difluoromethylation. For example, the difluoromethyl group can be introduced via nucleophilic substitution using reagents like difluorocarbene sources or via transition-metal-catalyzed coupling. Protecting the amino group during synthesis is critical to avoid side reactions; tert-butoxycarbonyl (Boc) or benzyl groups are commonly used . Reaction optimization should focus on temperature control (e.g., 45–60°C for stability) and solvent selection (polar aprotic solvents like DMF enhance solubility). Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the presence of the difluoromethyl group (JFFJ_{F-F} coupling constants ~250 Hz) and amino proton environments .
  • X-ray Crystallography : Single-crystal analysis provides precise bond lengths and angles (e.g., C–F bonds averaging 1.34 Å) and confirms regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
    Table 1 : Example crystallographic data for analogous fluorinated benzoic acids:
CompoundC–F Bond Length (Å)Space GroupReference
2-Chloro-6-fluorobenzoic acid1.34P21_1/c

Q. How does the difluoromethyl group impact the compound’s solubility and stability under physiological conditions?

  • Methodology : The difluoromethyl group enhances lipophilicity (logP increases by ~0.5–1.0 compared to non-fluorinated analogs), improving membrane permeability. Stability studies in buffered solutions (pH 7.4) with HPLC monitoring can assess hydrolysis resistance. Fluorine’s electron-withdrawing effect reduces basicity of the amino group, minimizing protonation in acidic environments .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted bioactivity of this compound derivatives?

  • Methodology : Discrepancies often arise from conformational flexibility or unaccounted protein-ligand interactions. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can identify binding poses. Validate with mutagenesis studies on target proteins (e.g., kinases or GPCRs) to pinpoint critical residues. Compare results with fluorinated analogs (e.g., trifluoromethyl or monofluoro derivatives) to isolate electronic vs. steric effects .

Q. How can reaction intermediates during synthesis be trapped and characterized to address mechanistic uncertainties?

  • Methodology : Use in situ IR or 19F^{19}\text{F} NMR to monitor intermediate formation. Quench reactions at timed intervals and isolate intermediates via flash chromatography. For unstable species, low-temperature techniques (e.g., –78°C in THF) or trapping agents (e.g., silylating reagents) can stabilize intermediates for analysis .

Q. What role does the difluoromethyl group play in modulating the compound’s pharmacokinetic profile in vivo?

  • Methodology : Conduct comparative studies with non-fluorinated and monofluorinated analogs:

  • Metabolic Stability : Liver microsome assays (human/rodent) quantify CYP450-mediated degradation.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
  • Pharmacokinetic Parameters : Administer IV/PO doses in rodent models; LC-MS/MS quantifies plasma/tissue concentrations. The difluoromethyl group typically reduces metabolic clearance by 30–50% compared to CH3_3 groups .

Key Considerations for Experimental Design

  • Fluorine-Specific Challenges :
    • Synthetic Byproducts : Monitor for defluorination (e.g., HF elimination) via 19F^{19}\text{F} NMR.
    • Crystallization Difficulty : Fluorinated compounds often require slow evaporation from DMSO/water mixtures.
  • Data Interpretation : Cross-reference computational predictions (e.g., DFT for dipole moments) with experimental results to validate electronic effects .

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